

# **Application Notes and Protocols: Sodium Copper Chlorophyllin in Cosmetic Science**

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Compound of Interest						
Compound Name:	Chlorophyllin sodium copper salt					
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## Introduction

Sodium copper chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, is emerging as a compelling active ingredient in cosmetic science.[1] Its unique combination of antioxidant, anti-inflammatory, and wound-healing properties positions it as a versatile agent for addressing a range of dermatological concerns, including acne, photoaging, and redness.[2][3] [4] These application notes provide a comprehensive overview of its mechanisms of action, summarize key clinical findings, and offer detailed protocols for in-vitro and clinical evaluation.

### **Mechanisms of Action**

Sodium copper chlorophyllin exerts its beneficial effects on the skin through several key pathways:

- Antioxidant Activity: It effectively neutralizes free radicals, which are unstable molecules that contribute to cellular damage, skin aging, and various skin conditions.[5][6] This antioxidant capacity helps protect the skin from environmental aggressors.[2]
- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which can help soothe irritated skin and reduce redness associated with conditions like acne and rosacea.[4][7]



- Wound Healing and Tissue Regeneration: Sodium copper chlorophyllin has been shown to promote wound healing.[8][9] It can stimulate the proliferation of human gingival fibroblasts, suggesting a role in tissue regeneration.[10] In cosmetic applications, this translates to improved skin texture and repair of damaged skin.[11]
- Extracellular Matrix (ECM) Support: A key mechanism in its anti-aging effect is the inhibition of hyaluronidase, an enzyme that breaks down hyaluronic acid (HA).[11][12] By preserving HA levels, it helps maintain skin hydration, elasticity, and firmness.[13][14] Furthermore, it has been shown to increase the expression of key ECM biomarkers like fibrillin and procollagen, which are essential for skin structure and integrity.[11][15]
- Antimicrobial Properties: It exhibits antimicrobial activity, including against Propionibacterium acnes (P. acnes), a bacterium implicated in the pathogenesis of acne.[3][16]

# **Data Presentation: Summary of Clinical Efficacy**

The following tables summarize the quantitative data from key clinical studies on the cosmetic applications of sodium copper chlorophyllin.

Table 1: Efficacy in Mild-to-Moderate Acne Vulgaris

Parameter	Formulation	Duration	Results	Reference
Acne Lesions & Pore Size	0.1% liposomal dispersion of sodium copper chlorophyllin topical gel	3 weeks	Statistically significant improvements in all clinical parameters, including facial oiliness, pore size, and blotchiness.	[3][16][17]

Table 2: Efficacy in Photodamaged Skin



Parameter	Formulation	Duration	Results	Reference
Fine Lines, Wrinkles, and Solar Lentigines	0.066% chlorophyllin complex salts topical gel	8 weeks	Statistically significant improvements in mild-to-moderate photodamage and solar lentigines.	[18][19]
Skin Biomarkers (Photoaged Skin)	0.05% liposomal dispersion of sodium copper chlorophyllin topical gel	12 days	Statistically significant increase in fibrillin/amyloid P and epidermal mucins. Increased presence of procollagen 1 and dermal mucin (not statistically significant).	[11][13][20]

# Experimental Protocols In Vitro Hyaluronidase Inhibition Assay

This protocol is designed to assess the inhibitory effect of sodium copper chlorophyllin on hyaluronidase activity, a key mechanism in its anti-aging properties.

#### Materials:

- Sodium copper chlorophyllin complex
- Hyaluronidase from bovine testes (Type I-S)
- Hyaluronic acid sodium salt from rooster comb



- Bovine serum albumin (BSA)
- Phosphate buffered saline (PBS), pH 7.4
- 96-well microplate
- Microplate reader

#### Protocol:

- Prepare Solutions:
  - Dissolve hyaluronidase in PBS to a final concentration of 1 mg/mL.
  - Dissolve hyaluronic acid in PBS to a final concentration of 0.5 mg/mL.
  - Prepare a series of dilutions of sodium copper chlorophyllin in PBS.
  - Prepare a positive control (e.g., tannic acid) and a negative control (PBS).
- Enzyme Incubation:
  - $\circ~$  In a 96-well plate, add 20  $\mu L$  of each sodium copper chlorophyllin dilution, positive control, or negative control.
  - Add 20 μL of the hyaluronidase solution to each well.
  - Incubate the plate at 37°C for 20 minutes.
- Substrate Addition:
  - $\circ$  Add 40  $\mu$ L of the hyaluronic acid solution to each well.
  - Incubate the plate at 37°C for 45 minutes.
- Precipitation and Measurement:
  - Add 200 μL of a 0.1% BSA solution in PBS to each well to stop the reaction and precipitate the undigested hyaluronic acid.



- Let the plate stand at room temperature for 10 minutes.
- Measure the absorbance at 600 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of hyaluronidase inhibition for each concentration of sodium copper chlorophyllin using the following formula: % Inhibition = [(Absorbance of control -Absorbance of sample) / Absorbance of control] x 100

## Clinical Protocol for Assessing Efficacy in Acne Vulgaris

This protocol outlines a single-center, open-label pilot study to evaluate the efficacy and tolerability of a topical sodium copper chlorophyllin formulation for mild-to-moderate acne.

#### Study Population:

- 10-20 subjects with mild-to-moderate facial acne and visible pores.[17]
- Inclusion criteria: Healthy males and females, aged 18-40.
- Exclusion criteria: Use of other topical or systemic acne medications, known allergy to any of the ingredients.

#### Test Product:

A topical gel containing a 0.1% liposomal dispersion of sodium copper chlorophyllin complex.
 [17]

#### Study Design:

- Screening/Baseline Visit (Week 0):
  - Obtain informed consent.
  - Conduct a dermatological assessment to confirm eligibility.
  - Perform clinical grading of acne severity (e.g., using the Investigator's Global Assessment scale).



- Capture standardized digital photographs (e.g., using VISIA® Complexion Analysis).
- Subjects complete a self-assessment questionnaire regarding their skin condition.
- Dispense the test product with instructions for twice-daily application to the facial area.
- Follow-up Visit (Week 3):
  - Repeat the dermatological assessment, clinical grading, and digital photography.[17]
  - Subjects complete a final self-assessment questionnaire.
  - Record any adverse events.

#### Efficacy Parameters:

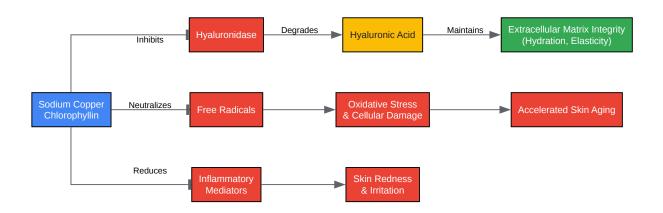
- Change in acne lesion counts (inflammatory and non-inflammatory).
- Improvement in facial oiliness, pore size, and skin blotchiness as assessed by the investigator and through image analysis.[16]
- Subject-reported improvements in skin appearance and texture.

#### Safety Assessment:

Monitoring and recording of any adverse events such as dryness, irritation, or redness.[16]

## **Visualizations**

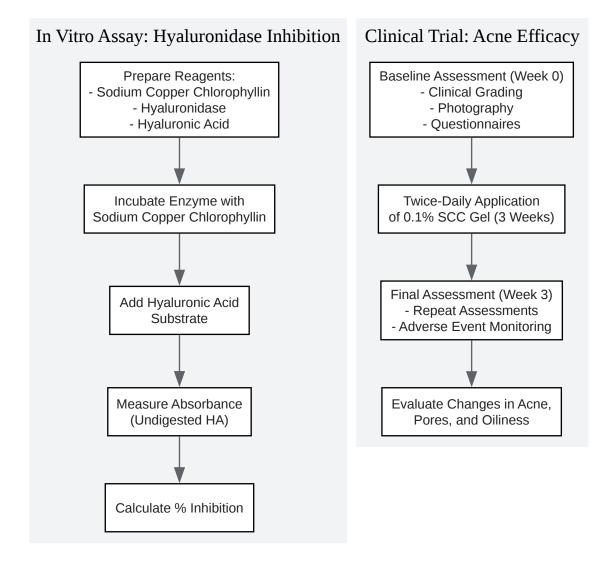




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Caption: Mechanism of Action of Sodium Copper Chlorophyllin on Skin.





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Caption: Experimental Workflows for In Vitro and Clinical Evaluation.

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## Methodological & Application





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